molecular formula C19H14N2O4S B2896812 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 681233-07-8

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2896812
CAS RN: 681233-07-8
M. Wt: 366.39
InChI Key: CBUKSUSFWXAKCA-FMQUCBEESA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a benzothiazole group, a chromene group, and a carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and chromene groups are both aromatic systems, which could potentially have interesting electronic properties .

Scientific Research Applications

Hydrophilic Surface Modification

As indicated by related research , compounds with similar structures have been used to modify surfaces to become more hydrophilic. This property is valuable in biomedical applications where non-fouling surfaces are required, such as in medical implants or drug delivery systems.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzothiazole derivatives have been studied for their anticancer activity, while some chromene derivatives have been studied for their antimicrobial activity .

Future Directions

Future research on this compound could involve studying its potential applications, such as in medicine or materials science. Additionally, researchers could explore new methods for its synthesis, or investigate its properties in more detail .

properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-21-14-8-7-12(24-2)10-16(14)26-19(21)20-17(22)13-9-11-5-3-4-6-15(11)25-18(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKSUSFWXAKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

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